Methyl 2-(pyrimidin-5-YL)propanoate
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Overview
Description
Methyl 2-(pyrimidin-5-yl)propanoate: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-5-yl)propanoate typically involves the esterification of 2-(pyrimidin-5-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(pyrimidin-5-yl)propanoic acid+methanolacid catalystMethyl 2-(pyrimidin-5-yl)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining optimal reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: 2-(pyrimidin-5-yl)propanoic acid.
Reduction: 2-(pyrimidin-5-yl)propanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(pyrimidin-5-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing the active pyrimidine moiety, which then exerts its biological effects.
Comparison with Similar Compounds
- 2-(pyrimidin-5-yl)propanoic acid
- Methyl 2-(pyridin-2-yl)propanoate
- Ethyl 2-(pyrimidin-5-yl)propanoate
Comparison: Methyl 2-(pyrimidin-5-yl)propanoate is unique due to its specific ester functional group, which influences its reactivity and biological activity. Compared to its acid counterpart, the ester form is more lipophilic, enhancing its ability to penetrate cell membranes. The presence of the pyrimidine ring distinguishes it from pyridine derivatives, providing different electronic and steric properties that affect its chemical behavior and interactions.
Properties
IUPAC Name |
methyl 2-pyrimidin-5-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-3-9-5-10-4-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYQUYGXDIEXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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